molecular formula C16H14O B1621915 (4-Cyclopropylphenyl)(phenyl)methanone CAS No. 309270-67-5

(4-Cyclopropylphenyl)(phenyl)methanone

Cat. No.: B1621915
CAS No.: 309270-67-5
M. Wt: 222.28 g/mol
InChI Key: MSMWOCLJANPNKQ-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H14O It is a ketone characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopropylbenzene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cyclopropylbenzene+Benzoyl chlorideAlCl3This compound\text{Cyclopropylbenzene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Cyclopropylbenzene+Benzoyl chlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylphenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Cyclopropylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropylphenyl)(phenyl)methanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the cyclopropyl group.

    Acetophenone: Contains a single phenyl ring attached to the ketone group.

    Cyclopropylmethyl ketone: Contains a cyclopropyl group but lacks the phenyl rings.

Uniqueness

(4-Cyclopropylphenyl)(phenyl)methanone is unique due to the presence of both a cyclopropyl group and two phenyl rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

(4-cyclopropylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16(14-4-2-1-3-5-14)15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWOCLJANPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398462
Record name (4-cyclopropylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309270-67-5
Record name (4-cyclopropylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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